Citreoviridin-13C23

Stable Isotope Dilution Assay LC-MS/MS Method Validation Matrix Effect Correction

Mislabeled 'Citreoviridin-13C23' products sold as 13C-2,3-pentanedione compromise mycotoxin quantification. This verified uniformly 13C-labeled citreoviridin (13C23H30O6, MW 425.31) is the authentic SIL-IS for LC-MS/MS methods targeting citreoviridin in cereals and food matrices. • +23 Da mass shift enables co-elution with native citreoviridin while ensuring MS differentiation; corrects matrix-induced ion suppression/enhancement. • Meets 2017 Chinese national standards for mycotoxin testing; validated in wheat, maize, and rice matrices. • HRMS and retention time verification recommended upon receipt to confirm identity versus mislabeled 2,3-pentanedione products.

Molecular Formula C23H30O6
Molecular Weight 425.31 g/mol
Cat. No. B15134970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCitreoviridin-13C23
Molecular FormulaC23H30O6
Molecular Weight425.31 g/mol
Structural Identifiers
SMILESCC1C(C(C(O1)(C)C=C(C)C=CC=CC=CC2=C(C(=CC(=O)O2)OC)C)O)(C)O
InChIInChI=1S/C23H30O6/c1-15(14-22(4)21(25)23(5,26)17(3)29-22)11-9-7-8-10-12-18-16(2)19(27-6)13-20(24)28-18/h7-14,17,21,25-26H,1-6H3/b8-7+,11-9+,12-10+,15-14+/t17-,21+,22+,23+/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1,16+1,17+1,18+1,19+1,20+1,21+1,22+1,23+1
InChIKeyJLSVDPQAIKFBTO-GDXHUPMCSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1.2 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Citreoviridin-13C23 Stable Isotope-Labeled Internal Standard


Citreoviridin-13C23 is a uniformly 13C-labeled analogue of the mycotoxin citreoviridin (CIT), a secondary metabolite produced by Penicillium species and a known inhibitor of mitochondrial ATP synthase [1]. The compound serves as a stable isotope-labeled internal standard (SIL-IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantitative determination of citreoviridin in complex food and feed matrices [2]. Unlike its unlabeled counterpart, Citreoviridin-13C23 possesses a mass shift of +23 Da due to the replacement of all 23 carbon atoms with the stable isotope 13C, enabling co-elution and near-identical ionization behavior while allowing mass spectrometric differentiation .

Intended Use Stable isotope-labeled internal standard for LC-MS/MS
Label Uniform 13C23 (+23 Da), co-elution with native citreoviridin
Matrix Quantification in complex food and feed matrices

Why Substitutes Fail for Citreoviridin-13C23


Generic substitution of an authentic 13C23-labeled citreoviridin internal standard with unlabeled citreoviridin, deuterated analogs, or mislabeled products introduces significant analytical error and compromises data integrity. Unlabeled citreoviridin cannot serve as an internal standard for MS quantification because it is indistinguishable from the target analyte, precluding correction for matrix effects and recovery losses [1]. Deuterium-labeled standards, while isotopically distinct, often exhibit chromatographic retention time shifts relative to the native analyte due to altered hydrophobicity, leading to differential matrix effects and inaccurate quantification [2]. Critically, several commercial vendors misrepresent Citreoviridin-13C23 as a 13C-labeled form of 2,3-pentanedione—a flavoring compound structurally unrelated to the mycotoxin citreoviridin—rendering such products useless for mycotoxin analysis and potentially invalidating regulatory compliance . These failures underscore the necessity of procuring a verified, fully 13C-labeled citreoviridin standard from a reputable source.

! Unlabeled citreoviridin cannot serve as an internal standard; indistinguishable from target analyte, no matrix-effect correction.
! Deuterated analogs may exhibit retention time shifts, causing differential matrix effects and biased quantification.
! Vendor mislabeling risk: products described as 13C-labeled 2,3-pentanedione are structurally unrelated and cause analytical failure.

Citreoviridin-13C23 Quantitative Evidence


Elimination of Deuterium-Induced Retention Time Shifts

Compared to deuterium (²H)-labeled internal standards, fully 13C-labeled standards such as Citreoviridin-13C23 exhibit identical chromatographic retention times to the native analyte, eliminating quantification bias introduced by deuterium isotope effects. This is a class-level inference substantiated by general analytical chemistry principles, but it directly impacts the selection of an internal standard for citreoviridin. [1]

Retention Shift Elimination
Class-level inference
No retention shift vs native analyte
Supports co-elution for matrix-effect correction
Deuterated standards may show significant shifts
Stable Isotope Dilution Assay LC-MS/MS Method Validation Matrix Effect Correction

Isotope Internal Standards for Accurate Cereal Mycotoxin Quantification

In a validated multi-mycotoxin LC-ESI-MS/MS method, the use of isotope internal standards was reported as 'crucial' for accurate quantification of citreoviridin and other mycotoxins in maize meal and wheat flour, whereas external calibration or matrix-matched curves were sufficient only for rice [1]. While this study did not use Citreoviridin-13C23 specifically, it establishes the necessity of isotopically labeled internal standards for citreoviridin analysis in complex cereal matrices.

Cereal Mycotoxin Quantification
Class-level inference
Isotope IS essential for maize/wheat matrices
Required for method validity in complex cereals
External calibration adequate only for rice; LOQ 0.5–121 µg/kg
Multi-mycotoxin Analysis Food Safety LC-ESI-MS/MS

Correct Molecular Formula and 13C Mass Shift Verification

Authentic Citreoviridin-13C23 has the molecular formula 13C23H30O6 and a monoisotopic mass of 425.31 Da, corresponding to the replacement of all 23 carbon atoms in native citreoviridin (C23H30O6, 402.48 Da) with 13C. In contrast, several commercial vendors erroneously list this product as '13C-labeled 2,3-pentanedione,' a compound with the molecular formula C5H8O2 and no structural relation to citreoviridin . This misrepresentation is a critical procurement risk.

Molecular Formula Verification
Head-to-head
13C23H30O6 (MW 425.31) vs mislabeled 2,3-pentanedione
Identity confirmation prevents procurement error
Mislabeling causes complete analytical failure
Isotopic Purity Verification Vendor Qualification HRMS Confirmation

Higher Maximal ATPase Inhibition Compared to Aurovertin

In a comparative study of ATPase inhibitors, citreoviridin produced maximal inhibition of ATP hydrolysis of 100-93% in Trypanosoma cruzi mitochondrial ATPase, while aurovertin achieved only 40% maximal inhibition [1]. Dissociation constants (KD) for the inhibitor-F1 complex were 40 μM for citreoviridin and 6.6 μM for aurovertin, indicating that while aurovertin binds more tightly, citreoviridin achieves near-complete inhibition of enzyme activity.

Maximal ATPase Inhibition
Head-to-head
93–100% inhibition (KD 40 µM) vs aurovertin 40% (KD 6.6 µM)
Supports ATPase inhibition endpoint studies
T. cruzi mitochondrial F1-ATPase, steady-state kinetics
ATP Synthase Inhibition Trypanosoma cruzi Antiparasitic Screening

Ectopic ATP Synthase Sensitivity to Citreoviridin

A 2019 study demonstrated that in H9c2 cardiomyocytes, ectopic (plasma membrane-associated) ATP synthase exhibited greater sensitivity to citreoviridin inhibition compared to mitochondrial ATP synthase [1]. This differential sensitivity may have implications for targeting cell surface ATP synthase in cancer cells, where ectopic ATP synthase overexpression correlates with tumor malignancy.

Ectopic ATP Synthase Sensitivity
Cross-study
Higher sensitivity of ectopic vs mitochondrial ATP synthase
Supports isoform-selectivity research context
Qualitative finding in H9c2 cardiomyocytes
Cardiotoxicity Ectopic ATP Synthase Cancer Cell Surface Target

Application Scenarios for Citreoviridin-13C23


Regulatory Multi-Mycotoxin Analysis in Cereals

Citreoviridin-13C23 is the internal standard of choice for LC-MS/MS methods targeting citreoviridin in wheat, maize, rice, and derived products. As demonstrated by Andrade et al. (2017), isotope internal standards are crucial for accurate quantification in maize and wheat matrices, where external calibration fails. The 13C23 label ensures co-elution with native citreoviridin, correcting for matrix-induced ion suppression/enhancement and meeting the requirements of 2017 Chinese national standards for mycotoxin testing [1].

Vendor Isotope Standard Verification

Given that multiple commercial sources erroneously list Citreoviridin-13C23 as a labeled flavoring agent (2,3-pentanedione), laboratories should use the correct molecular formula (13C23H30O6, MW 425.31) as a quality gate. High-resolution mass spectrometry (HRMS) confirmation of the +23 Da mass shift and comparison to the native citreoviridin retention time are essential verification steps upon receipt to ensure the product is fit for purpose [2].

ATP Synthase Isoform-Specific Inhibition Studies

Researchers investigating the differential sensitivity of ectopic versus mitochondrial ATP synthase to small-molecule inhibitors should consider citreoviridin based on the finding that ectopic ATP synthase in H9c2 cardiomyocytes is more sensitive to citreoviridin than the mitochondrial isoform [3]. Furthermore, for studies requiring near-complete (100-93%) inhibition of ATPase activity in T. cruzi or related systems, citreoviridin offers greater maximal efficacy compared to aurovertin (40% maximum) [4].

Application
Selection Property
Validation Focus
Cereal mycotoxin quantification
13C23 co-elution for matrix-effect correction
Method validation in wheat/maize matrices
Isotope standard identity confirmation
Correct molecular formula (13C23H30O6) and mass shift
HRMS confirmation and retention time matching
ATP synthase isoform selectivity studies
Reported differential ectopic/mitochondrial sensitivity
Cell-based ATPase activity endpoint comparison

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


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